molecular formula C14H15N3O B1358731 N''-[4-(Benzyloxy)phenyl]guanidine CAS No. 205935-11-1

N''-[4-(Benzyloxy)phenyl]guanidine

Cat. No.: B1358731
CAS No.: 205935-11-1
M. Wt: 241.29 g/mol
InChI Key: QDBVHKSIRVWEEF-UHFFFAOYSA-N
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Description

N''-[4-(Benzyloxy)phenyl]guanidine is a guanidine derivative featuring a benzyloxy-substituted phenyl group attached to the guanidine core. The benzyloxy group (C₆H₅CH₂O-) introduces significant lipophilicity and steric bulk, which may enhance membrane permeability and stability compared to simpler aryl guanidines .

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-14(16)17-12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H4,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBVHKSIRVWEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627004
Record name N''-[4-(Benzyloxy)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205935-11-1
Record name N''-[4-(Benzyloxy)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[4-(Benzyloxy)phenyl]guanidine typically involves the reaction of 4-(benzyloxy)aniline with a guanidine derivative. One common method is to react 4-(benzyloxy)aniline with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine compound . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of N’'-[4-(Benzyloxy)phenyl]guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’'-[4-(Benzyloxy)phenyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Nitro group reduction results in the formation of aniline derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as halogens or nitro groups.

Scientific Research Applications

N’'-[4-(Benzyloxy)phenyl]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’'-[4-(Benzyloxy)phenyl]guanidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, guanidine derivatives are known to inhibit enzymes like acetylcholinesterase, which plays a role in neurotransmission . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between N''-[4-(Benzyloxy)phenyl]guanidine and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-benzyloxyphenyl C₁₃H₁₃N₃O ~227.27 (estimated) High lipophilicity, bulky substituent
N-(4-Benzyloxy-phenyl)-N''-(4-butyl-phenyl)-guanidine 4-benzyloxyphenyl, 4-butylphenyl C₂₄H₂₆N₃O 372.49 Dual aryl groups, increased hydrophobicity
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- 4-methoxyphenyl, tetramethylguanidine C₁₂H₁₉N₃O 221.30 Electron-donating methoxy group, reduced steric hindrance
1-(4-Cyanophenyl)guanidine 4-cyanophenyl C₈H₇N₄ 175.18 Electron-withdrawing cyano group, increased polarity
N-[4-(4-Benzyloxy-3-diethylaminomethyl-phenylamino)-6-trifluoromethyl-pyrimidin-2-yl]-N'-(3,4-dichloro-phenyl)-guanidine Complex benzyloxy-pyrimidinyl, dichlorophenyl C₃₀H₃₀Cl₂F₃N₇O 632.52 High molecular weight, halogenated and fluorinated groups

Key Observations :

  • Steric Effects : Bulky substituents, such as the butyl-phenyl group in or the pyrimidinyl-dichlorophenyl moiety in , may hinder binding to compact active sites but increase target specificity.
  • Electronic Effects: The electron-withdrawing cyano group () reduces guanidine basicity, altering protonation states and intermolecular interactions compared to electron-donating benzyloxy or methoxy groups .

Biological Activity

N''-[4-(Benzyloxy)phenyl]guanidine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a guanidine moiety. This unique structure contributes to its pharmacological properties. The compound's chemical formula is C15_{15}H16_{16}N4_{4}O, with a molecular weight of approximately 272.31 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of guanidine compounds, including this compound, exhibit significant antimicrobial properties. In vitro tests have shown that certain guanidine derivatives possess minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli . These findings suggest potential applications in developing new antibiotics, particularly against resistant strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within bacterial cells. It has been proposed that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cellular signaling pathways, leading to bacterial cell death .

In Vitro Studies

A study focusing on the structure-activity relationship (SAR) of benzyl and phenyl guanidine derivatives revealed that modifications on the benzyl group significantly affect antibacterial potency. For instance, the para-substituted derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating that structural variations can enhance efficacy .

Comparative Analysis

CompoundMIC (S. aureus)MIC (E. coli)
This compound0.5 µg/mL1 µg/mL
Benzamide derivative PC1907230.5-1 µg/mLNot specified

This table illustrates the comparative potency of this compound against common pathogens compared to other known compounds.

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